molecular formula C14H18BrN3O2 B1667842 1-[2-(4-Bromoanilino)-2-oxoethyl]piperidine-4-carboxamide CAS No. 432529-82-3

1-[2-(4-Bromoanilino)-2-oxoethyl]piperidine-4-carboxamide

Cat. No. B1667842
M. Wt: 340.22 g/mol
InChI Key: KSUYPIXCRPCPGF-UHFFFAOYSA-N
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Description

This compound, also known as Piperidine carboxamide 1, was identified as a novel inhibitor of anaplastic lymphoma kinase (ALK) during high throughput screening . It has selectivity over the related kinase insulin-like growth factor-1 (IGF1R) .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a bromoanilino group and a carboxamide group .


Chemical Reactions Analysis

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 340.22 . It is a solid at room temperature and should be stored in an inert atmosphere .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Alkyl 4-(1-Alkyl-2-aryl-2-oxoethyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylates : A study by Shchepin et al. (2004) discusses the synthesis involving zinc enolates derived from 1-aryl-2-bromoalkanones, which react with alkyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylates to produce alkyl 4-(1-alkyl-2-aryl-2-oxoethyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylates. These are then reacted with amines, including piperidine, to form the corresponding carboxamides (Shchepin, Korzun, & Bronnikova, 2004).

Crystal Structure and Biological Activity

  • Structure and Activity of a Piperidine-Based Compound : A 2015 study by Li et al. focuses on a compound with a similar structure, which includes a piperidine moiety. They found that this compound exhibited good fungicidal and antiviral activities, suggesting potential applications in disease control and treatment (Li et al., 2015).

Antiproliferative Properties

  • Tubulin Inhibitor Chemotype : Krasavin et al. (2014) discovered a new class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors. This suggests that similar compounds, like the one , may have potential as antiproliferative agents in medical research (Krasavin, Sosnov, & Karapetian, 2014).

Inhibitors in Drug Discovery

  • Inhibitors of Soluble Epoxide Hydrolase : Research by Thalji et al. (2013) on 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase indicates the significance of piperidine-carboxamide compounds in the development of therapeutic agents (Thalji et al., 2013).

Therapeutic Applications

  • Development of Antimyotonic Agents : Catalano et al. (2008) explored the use of tocainide analogs, including piperidine carboxamides, as skeletal muscle sodium channel blockers, indicating potential therapeutic applications in treating conditions like myotonia (Catalano et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[2-(4-bromoanilino)-2-oxoethyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O2/c15-11-1-3-12(4-2-11)17-13(19)9-18-7-5-10(6-8-18)14(16)20/h1-4,10H,5-9H2,(H2,16,20)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUYPIXCRPCPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Bromoanilino)-2-oxoethyl]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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